1-[(4-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 1,2-dihydropyridine core substituted with a 4-bromophenylmethyl group at position 1 and a carboxamide moiety at position 3, linked to a 2,5-dimethylphenyl group. Its molecular formula is C₂₁H₂₀BrN₂O₂ (molecular weight ≈ 412.3 g/mol).
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(2,5-dimethylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-14-5-6-15(2)19(12-14)23-20(25)18-4-3-11-24(21(18)26)13-16-7-9-17(22)10-8-16/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMTVMXYOMGPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have shown potent antileishmanial and antimalarial activities. These activities suggest that the compound may target proteins or enzymes involved in the life cycle of these parasites.
Mode of Action
This could result in the inhibition of essential biochemical processes in the parasites, leading to their death.
Biochemical Pathways
For example, the compound could interfere with DNA replication, protein synthesis, or energy metabolism.
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the body’s enzymatic machinery.
Result of Action
The result of the compound’s action would be the inhibition of the growth and replication of the parasites, leading to their death. This could result in the alleviation of the symptoms associated with the diseases caused by these parasites.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH and temperature of the body’s internal environment, the presence of other drugs or substances in the body, and the individual’s overall health status.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Key Compounds for Comparison :
1-(2,5-Dimethylphenyl)piperazine (CAS 1013-25-8):
- Formula : C₁₂H₁₈N₂ (MW 190.28 g/mol).
- Differences : Replaces the dihydropyridine-carboxamide scaffold with a piperazine ring. The absence of bromine and a carboxamide group reduces molecular complexity and weight, likely altering solubility and biological target specificity .
(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide (CAS 49146-24): Formula: Deuterated isotopologue with a piperidine-carboxamide backbone. Differences: The deuterium labeling suggests use in metabolic studies, unlike the non-labeled target compound. The 2,6-dimethylphenyl substitution may sterically hinder binding compared to the target’s 2,5-dimethylphenyl group .
Alachlor (CAS 15972-60-8):
- Structure : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Differences : Chloro and methoxymethyl groups replace the bromophenyl and dihydropyridine moieties. Alachlor’s herbicidal activity via lipid biosynthesis inhibition contrasts with the target’s unconfirmed mechanism .
Metalaxyl (CAS 57837-19-1):
Molecular Weight and Physicochemical Properties
*LogP values estimated using substituent contributions. The target’s bromine and hydrophobic groups likely enhance membrane permeability compared to analogs .
Functional and Application Differences
Electronic and Steric Considerations
- In contrast, 2,6-diethylphenyl in alachlor increases steric bulk, limiting access to certain targets .
- The 2-oxo-1,2-dihydropyridine core enables resonance stabilization and hydrogen bonding, absent in piperazine or piperidine-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
